![molecular formula C13H13ClN4 B2784000 4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine CAS No. 199865-28-6](/img/structure/B2784000.png)

4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

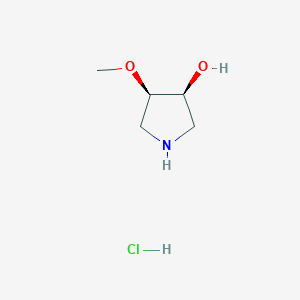

4-Chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine (CQP) is a synthetic compound that has been studied for its potential applications in scientific research. CQP is a heterocyclic compound composed of two nitrogen atoms and a chlorine atom, with a quinoline ring attached to a pyrimidine ring. CQP is a versatile compound that has been studied for its potential in a wide range of applications, including drug synthesis and delivery, enzyme inhibition, gene expression, and cell signaling.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

- The synthesis process of compounds structurally related to 4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine involves the introduction of phenyl groups and substitution of oxygen by chlorine, forming compounds like 4-chloro-5-(p-dialkylaminophenyl)-5,10-dihydropyrimido[4,5-6]quinolines. The chemical and physical properties of these compounds have been established, providing insights into their structure and formation mechanism (Campaigne & Randau, 1971).

Biological Applications and Efficacy

Antibacterial and Antifungal Activities :

- Novel pyrimidine–quinoline clubbed molecules, derived from the reaction with 4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promising results against various microbial strains (Patel & Mehta, 2010); (Mehta & Patel, 2009).

Cytotoxic Activity in Cancer Research :

- The compound and its derivatives have been investigated for in vitro cytotoxic activity against various human cancer cell lines. The presence of chloro groups in certain positions significantly enhances cytotoxic activity. These findings introduce the pyrimido[4,5-c]quinolin-1(2H)-one ring system as a promising scaffold for antimitotic agents in cancer treatment (Metwally, Pratsinis, & Kletsas, 2007).

Neurotropic Activity Studies :

- Research has been conducted on the neurotropic activity of derivatives of 4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine, highlighting potential applications in neurological research and drug development (Zaliznaya et al., 2020).

Applications in Malaria Treatment

- Research focused on derivatives of 4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine against chloroquine-resistant Plasmodium falciparum has been conducted. This study emphasizes the potential of these compounds in developing new treatments for malaria, particularly in overcoming drug resistance issues (Rogério et al., 2019).

Photovoltaic Applications

- The derivatives of this compound have been explored for their photovoltaic properties, suggesting potential applications in organic–inorganic photodiode fabrication. This highlights a diverse application area outside of the biomedical field (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with the n-methyl-d-aspartate (nmda) receptor . The NMDA receptor is known to mediate neuronal signaling and affect neuronal plasticity, outgrowth, and survival of cells .

Mode of Action

For instance, it might bind to the glycine site of NMDA receptors, which is an attractive pharmacological target in the development of potential neuroprotective agents .

Biochemical Pathways

Given its potential interaction with the nmda receptor, it could influence pathways related to neuronal signaling and plasticity .

Result of Action

Excessive stimulation of nmda receptors can cause the degeneration and death of neurons, which may play a role in the etiology of neurodegenerative disorders such as parkinson’s and alzheimer’s diseases .

Propriétés

IUPAC Name |

4-chloro-6-(3,4-dihydro-2H-quinolin-1-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4/c14-11-8-12(17-13(15)16-11)18-7-3-5-9-4-1-2-6-10(9)18/h1-2,4,6,8H,3,5,7H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSNQRJIWVQULW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=CC(=NC(=N3)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B2783917.png)

![2-{[(2-Fluorophenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2783918.png)

![N-(benzo[d]thiazol-2-yl)-5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2783922.png)

![ethyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2783924.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2783928.png)

![N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2783931.png)

![2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid](/img/structure/B2783933.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2783934.png)

![1-[2-(Diphenylmethoxy)ethyl]piperazine](/img/structure/B2783935.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2783940.png)